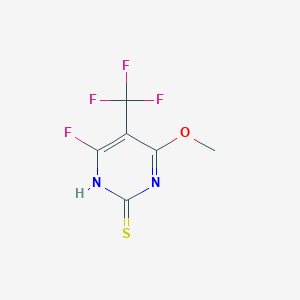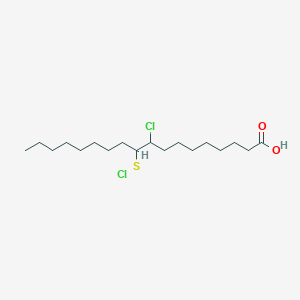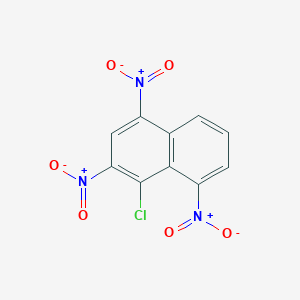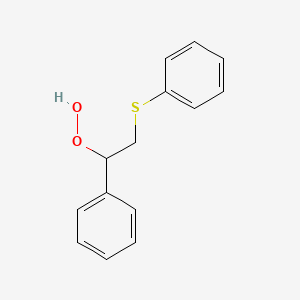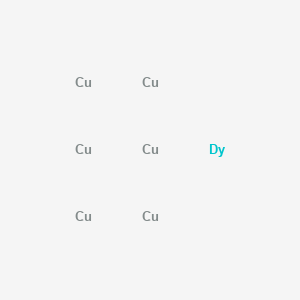
Copper;dysprosium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;dysprosium is a heterometallic complex compound that combines copper and dysprosium. This compound is of significant interest due to its unique electrical and magnetic properties, making it a valuable material in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of copper;dysprosium involves the creation of a heterometallic complex. One method includes the reaction of copper(II) acetate with dysprosium(III) nitrate in the presence of acetylacetone and methanol. The resulting compound, tetrakis-µ3-(methoxy)(methanol)-pentakis(acetylacetonato)(tricopper(II), dysprosium(III)), has the composition [Cu3Dy(AA)5(OCH3)4CH3OH], where HAA = H3C–C(O)–CH2–C(O)–CH3 .
Industrial Production Methods: Industrial production of this compound compounds may involve electrolytic extraction. For instance, dysprosium can be extracted on a copper electrode through potentiostatic electrolysis in a eutectic mixture of lithium chloride and potassium chloride. This process results in the formation of various copper-dysprosium intermetallic compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Copper;dysprosium undergoes several types of chemical reactions, including:
Oxidation: Copper and dysprosium can react with oxygen to form oxides.
Reduction: Dysprosium(III) can be reduced to dysprosium(II) under specific conditions.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as zinc or sodium.
Substitution: Various ligands like halides or organic molecules.
Major Products:
Oxides: Copper(II) oxide, dysprosium(III) oxide.
Reduced Forms: Dysprosium(II) compounds.
Substituted Complexes: New heterometallic complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Copper;dysprosium compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions.
Biology: Potential use in biological sensors due to their unique electrical properties.
Medicine: Investigated for use in medical imaging and as therapeutic agents.
Industry: Employed in the development of advanced materials for electronics, such as semiconductors and thermistors
Wirkmechanismus
The mechanism of action of copper;dysprosium compounds involves several pathways:
Electron Transfer: The copper ions can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components.
Magnetic Interactions: Dysprosium’s magnetic properties can influence the behavior of the compound in magnetic fields, making it useful in magnetic sensors and devices.
Vergleich Mit ähnlichen Verbindungen
Copper;terbium: Another heterometallic complex with similar magnetic properties.
Copper;holmium: Known for its high magnetic moment.
Copper;erbium: Used in optical applications due to its unique luminescent properties.
Uniqueness of Copper;dysprosium: this compound stands out due to its combination of high electrical conductivity and significant magnetic properties. This makes it particularly valuable in applications requiring both properties, such as advanced sensors and electronic devices .
Eigenschaften
CAS-Nummer |
95771-50-9 |
|---|---|
Molekularformel |
Cu6Dy |
Molekulargewicht |
543.8 g/mol |
IUPAC-Name |
copper;dysprosium |
InChI |
InChI=1S/6Cu.Dy |
InChI-Schlüssel |
QCMKEVFQFVGOQK-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Dy] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


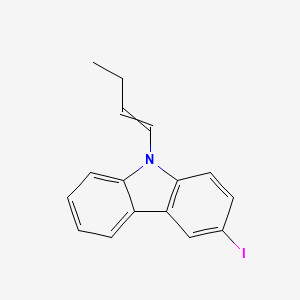
![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)
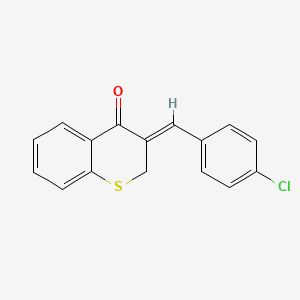

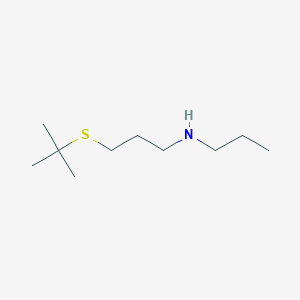
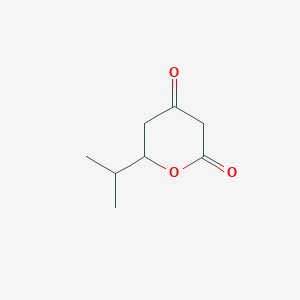
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)
